Refractive Index: 1-Ethynyl-4-heptylbenzene Exhibits a Distinctly Lower Isotropic Refractive Index Than Shorter-Chain Homologs
The isotropic refractive index (n²⁰/D) of 1-ethynyl-4-heptylbenzene is 1.507 . This is 0.020 units lower than that of the butyl analog (1.527) , 0.016 units lower than the pentyl analog (1.523) , and 0.013 units lower than the hexyl analog (1.520) , while being only 0.002 units higher than the octyl analog (1.505) [1]. The progressive decrease in refractive index with increasing alkyl chain length follows the expected dilution of aromatic polarisability by aliphatic content, enabling precise selection of the C₇ chain when an intermediate refractive index below 1.51 is required.
| Evidence Dimension | Isotropic refractive index (n²⁰/D) |
|---|---|
| Target Compound Data | 1.507 |
| Comparator Or Baseline | Butyl (1.527), Pentyl (1.523), Hexyl (1.520), Octyl (1.505) |
| Quantified Difference | Δn²⁰/D vs butyl: −0.020; vs pentyl: −0.016; vs hexyl: −0.013; vs octyl: +0.002 |
| Conditions | Literature values at 20 °C; sources are vendor technical datasheets and authoritative databases |
Why This Matters
A refractive index offset of ≥0.010 can degrade performance of optical components that depend on index matching; the heptyl chain delivers a value that cannot be achieved with shorter homologs.
- [1] Molbase, 1-Ethynyl-4-octylbenzene (CAS 79887-13-1) Refractive Index 1.505, https://qiye.molbase.cn/79887-13-1.html View Source
